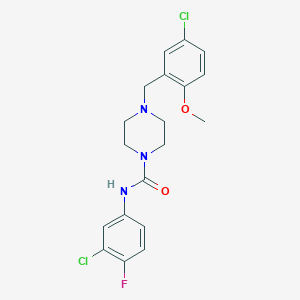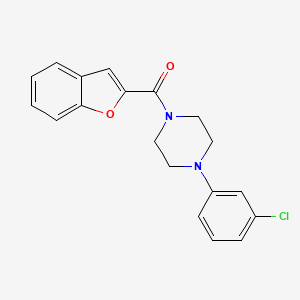![molecular formula C20H30N2O7S B4840761 4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4840761.png)
4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Übersicht
Beschreibung
4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDMP, and it is a highly potent and selective inhibitor of the protein kinases PIM1 and PIM2. In
Wissenschaftliche Forschungsanwendungen
BDMP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BDMP as a tool for studying the role of PIM1 and PIM2 kinases in cancer. These kinases are known to play a key role in the development and progression of many types of cancer, and BDMP has been shown to be a highly effective inhibitor of their activity.
In addition to its potential applications in cancer research, BDMP has also been studied for its effects on other cellular processes. For example, it has been shown to inhibit the growth and proliferation of several types of leukemia cells, and it has also been shown to have anti-inflammatory effects in animal models.
Wirkmechanismus
The mechanism of action of BDMP is based on its ability to selectively inhibit the activity of PIM1 and PIM2 kinases. These kinases are involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting their activity, BDMP can disrupt these processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
BDMP has been shown to have a number of biochemical and physiological effects in cells and animal models. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to inhibit the activity of several key signaling pathways involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDMP as a research tool is its high potency and selectivity for PIM1 and PIM2 kinases. This makes it a valuable tool for studying the role of these kinases in cancer and other cellular processes. However, one limitation of BDMP is that it can be toxic to cells at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on BDMP and its applications in scientific research. One area of interest is the development of new and more effective inhibitors of PIM1 and PIM2 kinases, which could have important implications for cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BDMP and its potential applications in other areas of research.
Eigenschaften
IUPAC Name |
4-(1-benzylsulfonylpiperidin-4-yl)-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S.C2H2O4/c1-15-12-19(13-16(2)23-15)18-8-10-20(11-9-18)24(21,22)14-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-7,15-16,18H,8-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMITWPIPJVZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylsulfonylpiperidin-4-yl)-2,6-dimethylmorpholine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4840698.png)
![4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4840703.png)
![1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4840708.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4840716.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840721.png)
![N-[3-(1H-indol-1-yl)propanoyl]phenylalanine](/img/structure/B4840732.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4840744.png)
![N-(2,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}propyl)-4-methylbenzenesulfonamide](/img/structure/B4840748.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4840753.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4840767.png)
